Y-Rfrp-3

Description

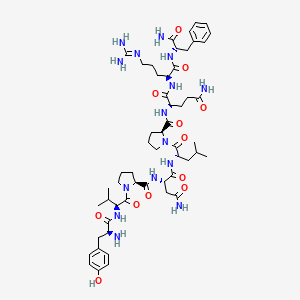

Structure

2D Structure

Properties

Molecular Formula |

C54H81N15O12 |

|---|---|

Molecular Weight |

1132.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C54H81N15O12/c1-29(2)25-39(66-49(77)38(28-43(57)72)65-51(79)41-15-10-24-69(41)53(81)44(30(3)4)67-46(74)34(55)26-32-16-18-33(70)19-17-32)52(80)68-23-9-14-40(68)50(78)63-36(20-21-42(56)71)48(76)62-35(13-8-22-61-54(59)60)47(75)64-37(45(58)73)27-31-11-6-5-7-12-31/h5-7,11-12,16-19,29-30,34-41,44,70H,8-10,13-15,20-28,55H2,1-4H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,76)(H,63,78)(H,64,75)(H,65,79)(H,66,77)(H,67,74)(H4,59,60,61)/t34-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |

InChI Key |

STIKMBSUWSFACN-OQGPALKGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Rfrp 3 Action

RFRP-3 Receptor System: GPR147 (NPFF1R)

RFRP-3 primarily exerts its effects by binding to a specific G protein-coupled receptor (GPCR).

The main receptor for RFRP-3 is GPR147, also known as Neuropeptide FF Receptor 1 (NPFF1R). RFRP-3 binds to GPR147 with high affinity, although it can also bind with lower affinity to the related receptor GPR74 (NPFF2R). oup.comoup.comfrontiersin.orgresearchgate.netphysiology.orgfrontiersin.orgfrontiersin.orgbioscientifica.comnih.govnih.govmdpi.com

GPR147 mRNA and protein expression have been detected in a wide range of tissues, encompassing both the central nervous system (CNS) and peripheral organs across various mammalian species.

Neural Tissue Distribution:

In the CNS, GPR147 is widely distributed. Autoradiographic and in situ hybridization studies have shown its presence throughout the hypothalamus in rodents. frontiersin.orgfrontiersin.org Specific hypothalamic nuclei expressing GPR147 include the dorsomedial nucleus (DMH), arcuate nucleus (ARC), paraventricular nucleus (PVN), and ventromedial nucleus (VMN). frontiersin.orgnih.gov Importantly, GPR147 is expressed on subpopulations of key reproductive neurons, such as gonadotropin-releasing hormone (GnRH) neurons (approximately 25-40% in rodents) and kisspeptin (B8261505) neurons (a small percentage in the anteroventral periventricular nucleus (AVPV) and about 25% in the ARC in mice). oup.comfrontiersin.orgfrontiersin.orgnih.govescholarship.org RFRP-immunoreactive fibers are found in close contact with GnRH and kisspeptin neurons, providing anatomical support for direct RFRP-3 action. frontiersin.orgfrontiersin.orgnih.govpnas.org Beyond the hypothalamus, GPR147 mRNA expression has been reported in the spinal cord, amygdala, hippocampus, and substantia nigra in rats. frontiersin.orgnih.gov

Peripheral Tissue Distribution:

GPR147 expression is also found in peripheral tissues. The pituitary gland is a significant site of GPR147 expression in various species, including hamsters, sheep, and humans. frontiersin.orgnih.gov This supports a direct action of RFRP-3 on pituitary gonadotropes. physiology.orgnih.gov GPR147 is also expressed in the gonads, including ovaries and testes, in species like pigs, rabbits, mice, and rhesus monkeys. researchgate.netfrontiersin.orgbioscientifica.commdpi.comresearchgate.net In the ovaries, GPR147 is found in granulosa cells and antral follicles during specific stages of the estrous cycle and in luteal cells. mdpi.comnih.gov Other peripheral tissues reported to express GPR147 or NPFFR1/2 mRNA include the uterus, eyes, adrenal gland, heart, lung, pancreas, skin, and spleen, although expression levels can vary and may be limited in some tissues. frontiersin.orgnih.govresearchgate.netresearchgate.net

The following table summarizes the reported distribution of GPR147 (NPFF1R) expression across different tissues and species:

| Tissue Type | Specific Tissue/Region | Species Reported | Source Indices |

| Neural | Hypothalamus (General) | Mice, Rats, Humans, Rabbits | frontiersin.orgfrontiersin.orgnih.govresearchgate.net |

| Neural | Dorsomedial Hypothalamus (DMH) | Rodents | nih.govpnas.org |

| Neural | Arcuate Nucleus (ARC) | Mice, Rats | oup.comfrontiersin.orgfrontiersin.orgnih.gov |

| Neural | Paraventricular Nucleus (PVN) | Rodents | researchgate.net |

| Neural | Ventromedial Nucleus (VMN) | Rats | nih.gov |

| Neural | Preoptic Area (POA) | Rodents | frontiersin.org |

| Neural | GnRH Neurons | Rodents, Sheep, Humans | oup.comfrontiersin.orgnih.govescholarship.org |

| Neural | Kisspeptin Neurons (AVPV, ARC) | Mice, Sheep, Monkeys | oup.comfrontiersin.orgnih.govescholarship.org |

| Neural | Spinal Cord | Rats, Humans | frontiersin.orgnih.gov |

| Neural | Amygdala | Rats | frontiersin.org |

| Neural | Hippocampus | Rats | frontiersin.org |

| Neural | Substantia Nigra | Rats | frontiersin.org |

| Peripheral | Pituitary Gland | Hamsters, Humans, Sheep, Rabbits | frontiersin.orgnih.govresearchgate.net |

| Peripheral | Gonads (Ovaries, Testes) | Pigs, Rabbits, Mice, Rhesus Monkeys, Humans, Chicken | researchgate.netfrontiersin.orgbioscientifica.commdpi.comresearchgate.net |

| Peripheral | Uterus | Rats, Rabbits | researchgate.netspandidos-publications.com |

| Peripheral | Eyes | Mice | frontiersin.org |

| Peripheral | Adrenal Gland | Mice, Rats | nih.govresearchgate.netresearchgate.net |

| Peripheral | Heart | Mice, Rats | nih.govresearchgate.netresearchgate.net |

| Peripheral | Lung | Mice, Rats | nih.govresearchgate.netresearchgate.net |

| Peripheral | Pancreas | Mice, Rats | nih.govresearchgate.netresearchgate.netfrontiersin.org |

| Peripheral | Skin | Mice, Rats | nih.govresearchgate.netresearchgate.net |

| Peripheral | Spleen | Mice, Rats | nih.govresearchgate.netresearchgate.net |

| Peripheral | Adipose Tissue | Mice | researchgate.netresearchgate.net |

GPR147 is a GPCR that primarily couples to inhibitory G proteins, specifically Gαi. frontiersin.orgfrontiersin.orgnih.gov Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular production of cyclic AMP (cAMP). frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net This reduction in cAMP levels is a key mechanism by which RFRP-3 exerts its inhibitory effects on target cells.

Beyond the canonical Gαi/cAMP pathway, GPR147 can also couple to other G proteins, such as Gαs or Gαq, depending on the specific tissue, sex, season, or reproductive status. nih.govescholarship.org This differential coupling may contribute to the observed variability and context-dependent nature of RFRP-3's effects, which can be inhibitory or, in some instances, stimulatory. nih.govescholarship.org

Downstream of G protein activation, RFRP-3 signaling through GPR147 has been shown to impact various intracellular pathways. For instance, RFRP-3 binding to GPR147 can inhibit the extracellular signal-regulated kinase (ERK) pathway, which is involved in the transcription of gonadotropin subunits. mdpi.comresearchgate.netoup.com In porcine granulosa cells, RFRP-3 treatment affects cell cycle regulatory factors, decreasing the transcription of Cyclin B1 and CDK1 mRNAs and increasing the expression of Myt1, p-Wee1, and p-Cdc2, leading to G2/M phase arrest. nih.gov Studies in human endometrial carcinoma cells suggest that RFRP-3, via GPR147, can downregulate the hub protein Kras, potentially influencing pathways like PI3K/AKT/mTOR and inducing autophagy. spandidos-publications.com

Receptor Expression and Distribution in Neural and Peripheral Tissues

Biosynthesis and Post-Translational Processing of RFRP-3

RFRP-3 is synthesized as part of a larger precursor protein encoded by the Rfrp gene. This precursor undergoes post-translational processing, involving proteolytic cleavage, to generate mature, biologically active RFRP peptides. physiology.orgresearchgate.net In mammals, the Rfrp gene precursor typically gives rise to at least two major forms: RFRP-1 and RFRP-3. physiology.org The precise sequence and length of the mature RFRP-3 peptide can vary slightly between species, although they share a conserved C-terminal LPXRFamide motif. physiology.orgbioscientifica.comresearchgate.net For example, mature mammalian RFRP-3 peptides have been identified with lengths ranging from 8 to 28 amino acids depending on the species (e.g., 8 amino acids in humans and sheep, 17 in mice, 18 in rats, and 28 in cattle). physiology.orgresearchgate.net This processing occurs within RFRP-producing neurons, primarily located in the hypothalamic dorsomedial nucleus (DMH) in rodents. frontiersin.orgresearchgate.netoup.com

Genetic Regulation of RFRP-3 Expression (e.g., Rfrp gene)

The expression of the Rfrp gene, which encodes the RFRP precursor protein, is primarily localized to specific neuronal populations, most notably in the hypothalamic dorsomedial nucleus (DMH) in rodents. frontiersin.orgresearchgate.netoup.com Rfrp mRNA transcripts have also been detected in other brain regions and peripheral tissues, including the ovaries and uterus. researchgate.net

The genetic regulation of Rfrp expression is influenced by various physiological factors and hormonal signals. Estradiol (E2) has been shown to moderately regulate Rfrp expression, generally leading to a decrease in Rfrp mRNA levels per cell in both male and female mice. oup.com Melatonin (B1676174), a key hormone in regulating seasonal reproduction, can also influence Rfrp expression, with studies showing increased RFRP-3 expression in certain cell models upon melatonin stimulation. nih.govnih.gov Thyroid hormones, such as TSH and T3, are also implicated in regulating the RFRP-3 system, particularly in the context of seasonal breeding. nih.govescholarship.org Furthermore, stress and elevated levels of glucocorticoids have been reported to increase RFRP-3 synthesis, suggesting a role in stress-induced reproductive inhibition. nih.gov

Studies investigating the RFRP gene itself have identified polymorphisms, such as single nucleotide polymorphisms (SNPs) and insertion/deletion (indel) polymorphisms, which have been associated with reproductive traits in species like pigs. The RFRP gene structure has been characterized in some species, for instance, the pig RFRP gene is approximately 4.6 kb long and contains 3 exons and 2 introns.

Neuroanatomical Distribution and Neural Circuitry of Rfrp 3

Interneuronal Connectivity and Crosstalk with Key Neuroendocrine Populations

Interactions with Gonadotropin-Releasing Hormone (GnRH) Neurons

RFRP-3 is known to interact with Gonadotropin-Releasing Hormone (GnRH) neurons, which are crucial for controlling gonadotropin secretion and, consequently, reproductive function. bioscientifica.comnih.gov RFRP-3 neuronal fibers form close contacts with GnRH cell bodies in various species, including rats and humans. frontiersin.orgmdpi.com Additionally, RFRP-3 fibers reach the internal layer of the median eminence, where GnRH axons terminate. mdpi.com

The primary mechanism of RFRP-3 action on GnRH neurons is generally inhibitory, although species, sex, and photoperiod can influence the effect. nih.govfrontiersin.orgfrontiersin.org In vitro studies have shown that RFRP-3 can directly reduce the firing rate of GnRH neurons in hypothalamic brain slices. bioscientifica.com This inhibitory effect may occur through the inhibition of the hyperpolarization of glutamatergic GnRH neurons mediated by K+ channels. bioscientifica.com

Studies using in situ hybridization have revealed that a subset of GnRH neurons express GPR147, the high-affinity receptor for RFRP-3, in various rodent species. escholarship.orgsemanticscholar.orgnih.govfrontiersin.org The expression of GPR147 on GnRH neurons provides anatomical support for a direct action of RFRP-3 on the GnRH system. frontiersin.orgfrontiersin.org Electrophysiological studies have shown that RFRP-3 can alter the firing rate of GnRH neurons, with a significant proportion being inhibited. frontiersin.org

However, the fact that not all GnRH neurons express GPR147 suggests that RFRP-3 may also exert indirect effects on GnRH neuronal activity, potentially through other neuronal populations. escholarship.orgnih.gov

Despite the prevalent inhibitory role, stimulatory effects of RFRP-3 on GnRH neuronal activity and gonadotropin secretion have been observed in specific contexts, such as in male Syrian hamsters and male mice. frontiersin.orgmdpi.comfrontiersin.orgoup.commdpi.com This highlights the complexity of RFRP-3 signaling and its context-dependent effects on the reproductive axis.

| Species | RFRP-3 Effect on GnRH/LH | Notes | Source |

| Rats (Male) | Inhibitory | Suppresses sexual behavior and plasma LH. | nih.govfrontiersin.org |

| Rats (Female) | Inhibitory | Inhibits GnRH neuron activation and suppresses LH/FSH. | nih.govfrontiersin.org |

| Mice (Female) | Inhibitory | Suppresses the preovulatory LH surge. | nih.govoup.com |

| Mice (Male) | Stimulatory | Stimulates LH secretion, partly via KISS1R. | mdpi.comoup.commdpi.com |

| Hamsters (Syrian Male) | Stimulatory | Increases GnRH neuronal activity, gonadotropin, and testosterone (B1683101). | frontiersin.orgfrontiersin.org |

| Hamsters (Syrian Female) | Inhibitory | Suppresses LH if administered around the LH surge. | frontiersin.org |

| Sheep | Inhibitory | Generally inhibits gonadotropin synthesis/secretion. | frontiersin.org |

| Humans | Inhibitory | Generally inhibits gonadotropin synthesis/secretion (e.g., LH in postmenopausal women). | frontiersin.orgmdpi.commdpi.com |

Interactions with Kisspeptin (B8261505) Neurons

RFRP-3 neurons have also been shown to interact with kisspeptin neurons, another key population involved in the regulation of GnRH release. escholarship.orgtocris.comnih.govfrontiersin.orgfrontiersin.orgoup.comspandidos-publications.comresearchgate.netzhanggroup.org Kisspeptin neurons, located in the preoptic area (POA) and arcuate nucleus (ARC) of the hypothalamus, are potent stimulators of GnRH secretion. frontiersin.orgfrontiersin.org

Neuroanatomical studies have demonstrated that RFRP-3 cell projections form close connections with kisspeptin neurons in several species, including mice, sheep, and monkeys. frontiersin.orgfrontiersin.org In mice, a percentage of kisspeptin cells in both the anteroventral periventricular nucleus (AVPV) and the arcuate nucleus express GPR147, the RFRP-3 receptor. frontiersin.orgspandidos-publications.com This anatomical arrangement suggests that RFRP-3 can directly modulate kisspeptin neuronal activity. oup.com

Functional studies investigating the interaction between RFRP-3 and kisspeptin neurons have yielded varying results depending on the species and experimental conditions. Some studies suggest that RFRP-3 may inhibit kisspeptin activity. For example, central administration of RFRP-3 has been reported to inhibit kisspeptin protein expression and activity in some contexts. mdpi.comspandidos-publications.com In ovariectomized estrogen-primed rats, microinjection of RFRP-3 into the lateral ventricle inhibited kisspeptin protein expression levels in the hypothalamus. spandidos-publications.com Surface plasmon resonance results also indicated a direct interaction between RFRP-3 and kisspeptin in this study. spandidos-publications.com

Conversely, in some cases, RFRP-3 appears to stimulate kisspeptin expression. Chronic central infusion of RFRP-3 in short-day adapted male and female Syrian hamsters was associated with a significant increase in Kiss1 expression. frontiersin.orgfrontiersin.org

The interplay between RFRP-3 and kisspeptin neurons adds another layer of complexity to the regulation of the reproductive axis. It is hypothesized that RFRP-3 may act as an upstream factor negatively regulating kisspeptin to inhibit GnRH release. spandidos-publications.com However, the precise mechanisms and the extent to which RFRP-3 directly or indirectly influences kisspeptin neurons require further investigation. spandidos-publications.com

| Species | RFRP-3 Projection to Kisspeptin Neurons | Kisspeptin Neurons Express GPR147 | Reported RFRP-3 Effect on Kisspeptin | Source |

| Mice | Yes | Yes (AVPV and ARC subsets) | Variable (Inhibition/Stimulation) | frontiersin.orgfrontiersin.orgoup.comspandidos-publications.comfrontiersin.org |

| Rats | Yes | Yes (ARC subset) | Inhibition | oup.comspandidos-publications.com |

| Sheep | Yes | Not explicitly stated in snippets | Not explicitly stated in snippets | frontiersin.org |

| Monkeys | Yes | Not explicitly stated in snippets | Not explicitly stated in snippets | frontiersin.org |

| Syrian Hamsters | Yes | Not explicitly stated in snippets | Stimulation | frontiersin.orgfrontiersin.org |

Interplay with Other Neuropeptide Systems

Beyond its interactions with GnRH and kisspeptin neurons, RFRP-3 also engages in interplay with other neuropeptide systems involved in regulating various physiological processes, including metabolism and stress responses. Key among these are Neuropeptide Y (NPY), Proopiomelanocortin (POMC)/Cocaine- and Amphetamine-Regulated Transcript (CART), and Corticotropin-Releasing Hormone (CRH). nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

RFRP-3 neurons have been reported to interact with both POMC/CART and Agouti-Related Peptide (AgRP)/NPY neurons, which are critical for the control of energy metabolism and food intake. bioscientifica.comresearchgate.netresearchgate.netbioscientifica.com While critical experimental evidence on the direct metabolic control of RFRP-3 by metabolic hormones through these populations is still developing, recent studies suggest that POMC and NPY neurons may function as downstream targets of RFRP-3, influencing food intake and energy homeostasis. bioscientifica.comresearchgate.netresearchgate.netbioscientifica.com In vitro experiments have indicated that hypothalamic tissue treated with RFRP-3 can inhibit the secretion of NPY and alpha-MSH (derived from POMC). bioscientifica.com Patch-clamp electrophysiological experiments have shown that RFRP-3 significantly inhibits the firing rate of POMC neurons. bioscientifica.com Conversely, chronic infusion of RFRP-3 has been shown to increase activation of NPY cells in sheep and increase NPY expression in rats. oup.com These findings suggest a complex, and potentially species-specific, interaction between RFRP-3 and the NPY/POMC systems.

RFRP-3 also interacts with the stress axis, particularly with Corticotropin-Releasing Hormone (CRH) neurons in the paraventricular nucleus (PVN) of the hypothalamus. mdpi.comresearchgate.netescholarship.org CRH is a key neuropeptide in the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. mdpi.comescholarship.org Studies have shown that centrally administered RFRP-3 can activate CRH neurons in the PVN, an effect mediated via NPFFR1 receptors. mdpi.com Furthermore, RFRP-3 neurons themselves express glucocorticoid receptors, and their activation can be influenced by stress and glucocorticoid levels. researchgate.netescholarship.orgnih.gov This interplay suggests a feedback loop where stress activates RFRP-3 neurons, which in turn can further influence the stress axis, potentially contributing to stress-induced reproductive suppression. researchgate.netescholarship.orgnih.gov

The interactions of RFRP-3 with these diverse neuropeptide systems highlight its broader role in integrating signals related to reproduction, metabolism, and stress, allowing the organism to fine-tune reproductive function in response to internal and external conditions.

| Neuropeptide System | Reported Interaction with RFRP-3 Neurons | Nature of Interaction (Inhibitory/Stimulatory/Complex) | Potential Functional Outcome | Source |

| Neuropeptide Y (NPY) | Yes | Complex (Inhibition/Stimulation depending on context/species) | Influence on food intake and energy homeostasis. | bioscientifica.comresearchgate.netresearchgate.netbioscientifica.comoup.com |

| POMC/CART | Yes | Primarily Inhibitory on POMC neuronal activity. | Influence on food intake and energy homeostasis. | bioscientifica.comresearchgate.netresearchgate.netbioscientifica.com |

| CRH | Yes | RFRP-3 activates CRH neurons. | Involvement in stress response and stress-induced reproductive suppression. | mdpi.comresearchgate.netescholarship.orgnih.gov |

Regulatory Roles of Rfrp 3 in Physiological Systems

Hypothalamic–Pituitary–Gonadal (HPG) Axis Regulation

RFRP-3 is a key modulator of the HPG axis, influencing gonadotropin secretion and gonadal function through both central and potentially peripheral mechanisms. veterinaryworld.orgmdpi.comfrontiersin.orgoup.comescholarship.orgpnas.org Its predominant role is often described as a "brake" on the neuroendocrine reproductive axis, particularly in situations requiring reproductive suppression. mdpi.com

Central Mechanisms of Gonadotropin Inhibition

RFRP-3 primarily inhibits gonadotropin secretion through its actions within the central nervous system, particularly at the level of the hypothalamus and pituitary. nih.govveterinaryworld.orgmdpi.combioscientifica.comfrontiersin.orgoup.comescholarship.orgpnas.orgoup.comnih.govnih.govfrontiersin.orgresearchgate.netoup.comnih.govtocris.com

Hypothalamic Modulation of GnRH Secretion

RFRP-3 exerts a significant influence on the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. veterinaryworld.orgescholarship.orgpnas.orgnih.govnih.govfrontiersin.orgresearchgate.netoup.comnih.gov RFRP-3-secreting neurons, primarily located in the dorsomedial hypothalamus (DMH), project to various hypothalamic regions, including areas containing GnRH neurons. veterinaryworld.orgpnas.orgnih.govresearchgate.net Studies have shown that RFRP-3 fibers are in close apposition to GnRH neurons, and a subpopulation of GnRH neurons express the RFRP-3 receptor, GPR147. escholarship.orgpnas.orgnih.govnih.govfrontiersin.org

In many species, RFRP-3 inhibits the activity of GnRH neurons. For instance, in vitro studies using mouse brain slices have demonstrated that RFRP-3 can inhibit the firing rate of a subpopulation of GnRH neurons. mdpi.comnih.gov In female rats and mice, intracerebroventricular (ICV) injection of RFRP-3 has been shown to suppress GnRH neuronal activity. nih.gov This inhibition can occur directly via GPR147 on GnRH neurons or indirectly through modulation of other neuronal populations, such as kisspeptin (B8261505) neurons, which also express GPR147 and are known to regulate GnRH. escholarship.orgresearchgate.netnih.govfrontiersin.org

However, the effect of RFRP-3 on GnRH secretion can be species- and sex-dependent. In male Syrian and Siberian hamsters, central administration of RFRP-3 has been reported to stimulate, rather than inhibit, gonadotropin secretion and testosterone (B1683101) production. frontiersin.orgoup.comoup.comnih.govfrontiersin.orgjst.go.jpfrontiersin.org This highlights the complexity and context-dependent nature of RFRP-3 signaling within the hypothalamic network.

Research findings on RFRP-3's effect on GnRH expression and activity:

| Species | Sex | Treatment/Observation | Effect on GnRH Activity/Expression | Citation |

| Mouse | Female | In vitro (brain slice) | Inhibitory on a subpopulation | mdpi.comnih.gov |

| Rat | Female | ICV injection | Suppresses neuronal activity | nih.gov |

| Mouse | Female | ICV infusion (prepubertal) | Decreased GnRH mRNA and protein | oup.com |

| Syrian Hamster | Male | Central administration | Stimulatory | frontiersin.orgoup.comnih.govfrontiersin.org |

| Siberian Hamster | Male | Photoperiod-dependent (SD) | Stimulatory | jst.go.jp |

Pituitary-Level Actions on Gonadotropin Synthesis and Release

Beyond its hypothalamic actions, RFRP-3 may also directly influence the pituitary gland to regulate gonadotropin synthesis and release. nih.govfrontiersin.orgoup.comescholarship.orgnih.govnih.gov Evidence for direct pituitary action is somewhat varied across species. RFRP-3 projections to the external layer of the median eminence, a region facilitating communication with the pituitary portal system, have been observed in some mammalian species, including hamsters, sheep, macaques, and humans, suggesting a potential route for direct pituitary regulation. mdpi.comescholarship.orgnih.govnih.gov However, such projections are sparse or absent in other species like rats and mice. escholarship.orgoup.comnih.gov

Despite the variability in fiber projections, the RFRP-3 receptor GPR147 is expressed in the pituitary of several species, including hamsters and humans. escholarship.org In vitro studies using cultured pituitary cells have provided evidence for direct pituitary effects. For instance, RFRP-3 has been shown to inhibit gonadotropin synthesis and/or release in cultured pituitaries from sheep, cattle, and rats, particularly in the presence of GnRH. bioscientifica.comescholarship.orgnih.gov In sheep, RFRP-3 reduces LH pulse amplitude and suppresses LH and FSH release in vitro, and this is associated with downregulation of LHβ- and FSHβ-subunit expression. nih.govoup.com In bovine models, repeated administration of RFRP-3 reduces LH pulse frequency, and this suppression appears mediated, at least in part, at the pituitary level, as RFRP-3 inhibits GnRH-induced LH secretion from cultured bovine pituitary cells. nih.gov Similarly, RFRP-3 attenuates GnRH-induced LH release in cultured rat pituitary cells. bioscientifica.comnih.gov

However, in vivo studies investigating the direct pituitary effects of peripherally administered RFRP-3 have yielded less consistent results. mdpi.comescholarship.org For example, while peripherally administered RFRP-3 suppressed LH secretion in postmenopausal women, it did not reduce kisspeptin-stimulated LH secretion in males. mdpi.com In ewes, although RFRP-3 is detected in hypophyseal portal blood, intravenous infusion did not suppress plasma LH pulsatility or the estrogen-induced LH surge in one study, raising questions about the extent of its direct pituitary action in this context. frontiersin.orgescholarship.org

Summary of RFRP-3's actions on the pituitary:

| Species | Pituitary GPR147 Expression | Effect on Gonadotropin Synthesis/Release (in vitro) | Effect on Gonadotropin Secretion (in vivo, peripheral) | Citation |

| Hamster | Yes | Not specified in search results | Inhibitory (intraperitoneal) oup.com | escholarship.org |

| Human | Yes | Not specified in search results | Suppressed LH in postmenopausal women mdpi.com | escholarship.org |

| Sheep | Not specified | Inhibits synthesis/release, reduces pulse amplitude | Varied/Inconsistent frontiersin.orgescholarship.orgnih.govoup.com | escholarship.orgnih.gov |

| Cattle | Not specified | Inhibits synthesis/release, inhibits GnRH-induced LH | Reduces LH pulse frequency nih.gov | escholarship.orgnih.gov |

| Rat | Yes | Inhibits GnRH-stimulated LH | Reduced plasma LH (intravenous) bioscientifica.com | bioscientifica.com |

Peripheral Actions on Gonadal Function

In addition to its central actions, RFRP-3 and its receptor GPR147 are also synthesized in the gonads of various mammalian species, including humans, non-human primates, hamsters, mice, rats, ewes, and pigs. veterinaryworld.orgresearchgate.netfrontiersin.orgnih.gov This suggests a potential local role for RFRP-3 in regulating gonadal function through autocrine or paracrine mechanisms. veterinaryworld.orgresearchgate.netfrontiersin.orgspandidos-publications.com

Studies have indicated that RFRP-3 may directly influence gonadal steroidogenesis and gametogenesis. veterinaryworld.orgresearchgate.net In human granulosa cell cultures, RFRP-3 has been shown to inhibit gonadotropin-induced intracellular cAMP accumulation and progesterone (B1679170) secretion. researchgate.netfrontiersin.orgnih.gov Expression of GnIH and its receptor in germ and steroidogenic cells within bird and mammal gonads suggests a potential to suppress gonadal steroid production and influence germ cell maturation and differentiation. researchgate.netspandidos-publications.com In mice, testicular RFRP-3 synthesis increases during reproductive senescence, potentially contributing to age-related declines in testicular function. nih.gov

Research on peripheral actions of RFRP-3:

| Species | Tissue/Cells Studied | Observed Effect | Citation |

| Human | Granulosa cells | Inhibits gonadotropin-induced cAMP accumulation and progesterone secretion | researchgate.netfrontiersin.orgnih.gov |

| Various Mammals | Gonads (germ/steroidogenic) | Potential suppression of steroid production, influence on germ cell maturation | researchgate.netspandidos-publications.com |

| Mouse | Testis | Increased synthesis during reproductive senescence | nih.gov |

| Yak | Ovarian tissues | Expression in theca and granulosa cells | researchgate.net |

Influence on Pubertal Development

RFRP-3 is thought to play a role in regulating the timing of pubertal development, potentially acting as a brake on the HPG axis before sexual maturation. nih.govmdpi.compnas.orgoup.comnih.govresearchgate.net The RFRP-3 neuropeptide system undergoes significant changes in activation during the peripubertal period, with a dramatic decrease in expression and neuronal activation observed in early prepubertal female mice. mdpi.comnih.gov This decline in RFRP-3 signaling around the time of puberty suggests a potential "easing off" of its inhibitory influence, allowing for the activation of the HPG axis. mdpi.comnih.gov

Experimental evidence supports a role for RFRP-3 in pubertal timing. ICV injection of RFRP-3 in prepubertal female rats has been shown to delay puberty onset, characterized by decreased serum LH and estradiol, delayed uterine maturation, and postponed vaginal opening. nih.govmdpi.comresearchgate.net In prepubertal female mice, RFRP-3 inhibits LH in an estradiol-dependent manner. mdpi.comoup.com Data from naked mole rats, a species with socially induced pubertal suppression, indicate that RFRP-3 administration sustains pubertal delay even when animals are removed from suppressive social cues. mdpi.compnas.org

However, some studies have yielded conflicting results regarding the necessity of endogenous RFRP-3 signaling for the precise timing of puberty. Knockdown studies targeting RFRP-3 or its receptor GPR147 in peripubertal mice have not consistently shown alterations in pubertal onset. nih.govpnas.orgnih.gov Similarly, genetic variants in RFRP-3 and GPR147 genes have not been consistently associated with GnRH-dependent pubertal disorders. nih.gov These findings suggest that while exogenous RFRP-3 can influence pubertal timing, endogenous RFRP-3 signaling may not be the sole critical determinant in all contexts or species.

Research findings on RFRP-3's influence on pubertal development:

| Species | Treatment/Observation | Effect on Puberty Onset/Markers | Citation |

| Rat | ICV injection of RFRP-3 (prepubertal) | Delayed puberty onset, decreased LH and estradiol, delayed uterine maturation, postponed vaginal opening | nih.govmdpi.comresearchgate.net |

| Mouse | ICV RFRP-3 (prepubertal females) | Inhibited LH (estradiol-dependent) | mdpi.comoup.com |

| Naked Mole Rat | RFRP-3 administration | Sustains pubertal delay | mdpi.compnas.org |

| Mouse | RFRP-3 or GPR147 knockdown (peripubertal) | No consistent alteration in pubertal onset | nih.govpnas.orgnih.gov |

| Human | RFRP-3/GPR147 gene variants | Not consistently associated with GnRH-dependent pubertal disorders | nih.gov |

Modulation of Seasonal and Daily Rhythms in Reproduction

RFRP-3 plays a role in synchronizing reproductive activity with environmental cues, particularly seasonal changes in photoperiod and daily rhythms. frontiersin.orgoup.comescholarship.orgfrontiersin.orgoup.comtocris.comfrontiersin.orgjst.go.jpfrontiersin.org In seasonal breeders, annual changes in day length (photoperiod) are a major factor regulating reproductive cycles, and RFRP-3 neurons are highlighted as pivotal in relaying these cues to the HPG axis. frontiersin.orgoup.comfrontiersin.org

In many seasonal mammals, Rfrp expression is significantly downregulated by increased melatonin (B1676174) production in short photoperiods, which are typically associated with reproductive inhibition in long-day breeders like hamsters. oup.comfrontiersin.org However, the effect of RFRP on seasonal reproduction varies among species. jst.go.jp In Syrian hamsters, while RFRP-3 is usually considered inhibitory, a central acute administration can stimulate gonadotropin secretion and testosterone production, and chronic infusion can restore reproductive activity in short-day adapted animals. frontiersin.orgoup.comnih.govfrontiersin.org This suggests a complex, potentially stimulatory role in the context of seasonal reactivation in this species. In contrast, in sheep, RFRP-3 suppresses GnRH neuron activity. jst.go.jp

RFRP-3 neurons also display daily variations in activity in numerous species, supporting a role in integrating geophysical cues for daily reproductive rhythms. frontiersin.orgnih.gov In female mammals, the timing of the preovulatory LH surge is influenced by daily signals, and RFRP-3 may be involved in modulating this surge. mdpi.comfrontiersin.orgoup.comresearchgate.net Hypothalamic Rfrp expression, RFRP cell numbers, and RFRP neuronal activation decline on the afternoon of the LH surge in hamsters and mice, suggesting that a decrease in RFRP-3 signaling might contribute to the disinhibition of GnRH neurons and augmentation of the surge. mdpi.com

Research findings on RFRP-3's role in seasonal and daily rhythms:

| Species | Rhythm/Condition | Observed Effect on RFRP-3/Reproduction | Citation |

| Various Mammals | Seasonal (Short Photoperiod) | Rfrp expression often downregulated by melatonin | oup.comfrontiersin.org |

| Syrian Hamster | Seasonal (Short Photoperiod) | Chronic RFRP-3 infusion restores reproductive activity; acute administration can stimulate gonadotropins and testosterone | frontiersin.orgoup.comnih.govfrontiersin.org |

| Sheep | Seasonal | RFRP-3 detected in hypophyseal portal blood with higher amplitude/frequency in non-breeding season; suppresses GnRH neuron activity | escholarship.orgjst.go.jp |

| Various Species | Daily Rhythms | RFRP-3 neurons display daily variations | frontiersin.orgnih.gov |

| Hamster, Mouse | Daily (Preovulatory Surge) | Decline in hypothalamic Rfrp expression, cell numbers, and neuronal activation on the afternoon of the surge | mdpi.com |

Sex-Dependent and Species-Specific Variations in Reproductive Modulation by RFRP-3

The impact of RFRP-3 on reproductive modulation exhibits notable variations depending on the sex of the individual and the species being studied. While RFRP-3 generally acts to inhibit gonadotropin synthesis and/or secretion across many mammalian species, including humans, its effects on GnRH neuronal activity and gonadotropin secretion are highly dependent on species, sex, and environmental conditions. nih.govescholarship.orgoup.com

In females of several species, a significant central reproductive effect of RFRP-3 appears to be the suppression of the preovulatory surge of GnRH and luteinizing hormone (LH), which is crucial for triggering ovulation. oup.com This suppressive effect is often less pronounced under negative feedback conditions when LH levels are already low but can be demonstrated in gonadectomized animals. oup.com Studies in female rodents indicate a sex- and cycle stage-specific role for RFRP-3 in regulating the reproductive axis. oup.com

Conversely, in some contexts, RFRP-3 can stimulate gonadotropin secretion, with observed differences based on sex, season, or reproductive status. nih.govescholarship.org For instance, studies in hamsters have indicated species- or sex-dependent effects, reporting stimulatory effects of the peptide on the gonadotrophic axis. oup.comfrontiersin.org In male Syrian hamsters, RFRP-3 has been shown to stimulate GnRH neuronal activity, LH and FSH release, and testosterone production, seemingly independent of photoperiodic conditions, although to a lesser extent in short photoperiod animals. frontiersin.org Chronic central administration of RFRP-3 in male Syrian hamsters adapted to short photoperiods fully reactivated the reproductive axis despite inhibitory conditions, suggesting the importance of seasonal changes in RFRP expression for proper reproductive axis regulation. frontiersin.org In contrast, in male Siberian hamsters, RFRP-3 displays opposing effects depending on the photoperiod, stimulating LH release in short photoperiods but decreasing LH levels in long photoperiods. frontiersin.org

These disparate effects of RFRP-3 are likely attributed to the ability of its receptor, GPR147, to couple with different G proteins (Gαi, Gαs, or Gαq), and this coupling may vary by sex and/or reproductive status in some species. escholarship.org

Data highlighting sex- and species-specific variations in RFRP-3's effect on LH secretion are summarized in the table below:

| Species | Sex | Photoperiod/Condition | Observed Effect on LH Secretion | Source |

| Syrian Hamster | Male | Long Day | Stimulation | frontiersin.org |

| Syrian Hamster | Male | Short Day | Stimulation | frontiersin.org |

| Siberian Hamster | Male | Short Day | Stimulation | frontiersin.org |

| Siberian Hamster | Male | Long Day | Inhibition | frontiersin.org |

| Mice | Male | Intact | Stimulation | oup.com |

| Mice | Female | Cycle Stage Dependent | Suppression (preovulatory surge) | oup.com |

| Sheep | Both | Various | Inhibitory or No Effect | oup.com |

| Rats | Female | Ovariectomized, Estrogen-primed | Reduction | mdpi.com |

| Rats | Male | Intact | Reduction | mdpi.com |

Stress Response Pathways

Beyond its reproductive roles, RFRP-3 is intimately involved in stress response pathways. Acute or chronic stress has been shown to increase RFRP-3 synthesis, often mediated by elevated levels of glucocorticoids. nih.govfrontiersin.org This stress-induced increase in RFRP-3 is associated with an inhibition of LH secretion, suggesting a mechanism by which stress can suppress reproductive function. nih.govfrontiersin.org

Evidence suggests that RFRP-3 neurons can act as mediators of stress-induced suppression of the HPG axis. Approximately half of RFRP neurons express glucocorticoid receptors, and the effect of restraint stress on Rfrp gene expression can be blocked by adrenalectomy, indicating that adrenal glucocorticoids activate RFRP neurons in stressful situations. jneurosci.org RFRP-3 may mediate this suppression either by acting as conduits for glucocorticoid signals or by directly responding to stressful stimuli. jneurosci.org

Studies have demonstrated a critical sex-specific role for RFRP neurons in mediating acute and chronic stress-induced reproductive suppression. nih.gov For example, female mice with RFRP neuron ablation or silencing did not exhibit the stress-induced suppression in pulsatile LH secretion observed in control mice. nih.gov Furthermore, activation of RFRP neurons has been shown to stimulate glucocorticoid secretion, highlighting a feedback loop where stressful stimuli activate RFRP neurons, which in turn further activate the stress axis. jneurosci.orgnih.gov This provides evidence for a neuronal link between the stress and reproductive axes mediated by RFRP-3. nih.gov

The DMH, where RFRP-3 is synthesized, is a key regulator of neuroendocrine, autonomic, and behavioral responses to stress, including stress-related reproductive dysfunction and infertility. pnas.org The RFRP-3 system is considered a direct target of glucocorticoids and has been consistently implicated in stress responses in rodents. researchgate.net

Energy Homeostasis and Metabolism

Accumulating data indicate that RFRP-3 is also involved in the control of food intake, energy metabolism, and glucose homeostasis. nih.govfrontiersin.orgnih.govresearchgate.net The RFRP-3 system's potential role in appetite regulation was noted in studies focusing on its reproductive functions, suggesting that it may be important for integrating energy balance and reproductive function. frontiersin.org

Orexigenic Actions of RFRP-3

RFRP-3 is recognized as an endogenous orexigenic neuropeptide, meaning it stimulates appetite. frontiersin.orgnih.gov Exogenous administration of RFRP-3 has been shown to potently stimulate food intake in various species, including chickens, rats, sheep, mice, and cynomolgus monkeys. bioscientifica.commdpi.comfrontiersin.org

In rats, the orexigenic effect of RFRP-3 is characterized by increased meal frequency and time spent eating, along with reduced meal size and eating rate. frontiersin.org This suggests that RFRP-3 may impair the satiety value of ingested food. frontiersin.org Chronic central infusion of RFRP-3 in male mice increased cumulative food intake and body mass. mdpi.com

The precise mechanism by which RFRP-3 exerts its orexigenic effect is not fully understood, but potential central mechanisms involve interactions with hypothalamic neuronal populations known to control energy metabolism. bioscientifica.comfrontiersin.org RFRP-3 neurons have been reported to interact with orexigenic neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons and anorexigenic pro-opiomelanocortin (POMC)/cocaine- and amphetamine-regulated transcript (CART) neurons. bioscientifica.commdpi.comnih.govmdpi.com While the relationship with NPY is complex and not always consistent with increased food intake, RFRP-3 has been shown to inhibit the activity of POMC cells, which could contribute to its orexigenic action. mdpi.commdpi.com

Involvement in Glucose Homeostasis and Adipocyte Interactions

RFRP-3 is also implicated in glucose homeostasis and interacts with adipocytes. Studies in rats have shown that intraperitoneal administration of RFRP-3 can lead to hyperglycemia and glucose intolerance. frontiersin.orgnih.gov This was accompanied by changes in hormone levels, including increased glucagon (B607659) and epinephrine (B1671497) and reduced insulin (B600854) secretion in response to glucose stimulation. frontiersin.org These findings suggest that RFRP-3 acts as a novel neuroendocrine regulator involved in blood glucose homeostasis. frontiersin.orgnih.gov

The mechanism by which RFRP-3 affects glucose metabolism may involve direct or indirect actions on the pancreas and glucose disposal tissues. Chronic RFRP-3 treatment has been shown to decrease circulating insulin levels, potentially leading to changes in hypothalamic circuits regulating glucose homeostasis, alterations in pancreatic islet morphology, and even insulin resistance and inflammatory changes in insulin-stimulated glucose disposal tissues. frontiersin.org

Furthermore, there is evidence suggesting that RFRP-3 induces glucose homeostasis through interactions with adipocytes. researchgate.netnih.govresearchgate.netmdpi.com While the direct effect of RFRP-3 on adipocytes has not been as extensively studied as other RFRP members like RFRP-1, its binding affinity to relevant receptors suggests a potential role in regulating processes like lipolysis in adipocytes. mdpi.com Chronic central RFRP-3 infusion in mice increased the mass of brown adipose tissue (BAT) and the liver, although white adipose tissue mass remained unchanged. mdpi.com

The involvement of RFRP-3 in both reproduction and energy balance suggests a crucial role in integrating these two systems, allowing the organism to adapt reproductive effort based on metabolic status. frontiersin.orgnih.gov

Pharmacological and Experimental Approaches in Rfrp 3 Research

Development and Characterization of RFRP-3 Agonists and Antagonists

The development and characterization of selective agonists and antagonists for RFRP-3 receptors are crucial for delineating the specific roles of RFRP-3 signaling. RFRP-3 itself acts as an agonist for GPR147 and GPR74. nih.govresearchgate.net Early research utilized compounds like RF9 as a putative NPFF receptor antagonist. However, subsequent studies revealed that RF9 can act as an agonist at both NPFF1R and the kisspeptin (B8261505) receptor (KISS1R), complicating the interpretation of results obtained with this compound. oup.comresearchgate.net This highlighted the need for more specific pharmacological tools. The identification and characterization of novel compounds, such as GJ14, which has been reported as a true NPFFR antagonist, represent significant advancements in the field. oup.comnih.gov Such selective antagonists are invaluable for blocking endogenous RFRP-3 activity and uncovering its physiological functions in various systems. oup.com

Receptor Selectivity and Potency Profiling

Characterizing the selectivity and potency of RFRP-3 and related compounds at their cognate receptors is fundamental to understanding their mechanisms of action. RFRP-3 binds with high affinity to GPR147 and with lower affinity to GPR74. oup.comnih.govresearchgate.netnih.gov Studies using binding assays and functional assays, such as those measuring the inhibition of forskolin-induced cAMP accumulation, have confirmed that RFRP-3 is more active at NPFF1R (GPR147) than at NPFF2R (GPR74). mdpi.comfrontiersin.org For instance, RFRP-3 shows a significantly higher binding affinity for NPFF1R compared to NPFF2R. researchgate.net This differential selectivity underlies the primary signaling pathway for RFRP-3 through GPR147. frontiersin.org While RFRP-3 can also activate KISS1R, its affinity for this receptor is considerably lower than that of kisspeptin. oup.comoup.com

The following table summarizes some data on the binding affinity of RFRP-3 for its receptors:

| Compound | Receptor | pKi (Binding Affinity) | Source |

| RFRP-3 | NPFF1R (GPR147) | 9.70 | researchgate.net |

| RFRP-3 | NPFF2R (GPR74) | 7.7 | researchgate.net |

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity.

In Vitro and In Vivo Experimental Models

A range of in vitro and in vivo models are employed to investigate the functions of RFRP-3. These models allow researchers to study the effects of RFRP-3 at the cellular level and within complex physiological systems.

Cell Culture Systems for RFRP-3 Studies (e.g., LβT2 cells, GT1-7 cells)

Cell culture systems provide valuable tools for studying the direct effects of RFRP-3 on specific cell types involved in reproductive function. LβT2 cells, a mouse gonadotrope cell line, are commonly used to investigate the impact of RFRP-3 on gonadotropin secretion. nih.govfrontiersin.orgmdpi.com Studies in LβT2 cells have shown that RFRP-3 can inhibit GnRH-induced LH secretion, likely through the inhibition of cAMP signaling and ERK phosphorylation, mediated by the protein kinase A pathway. nih.govfrontiersin.orgmdpi.comresearchgate.net GT1-7 cells, a GnRH neuronal cell line, are utilized to examine the direct effects of RFRP-3 on GnRH neurons. nih.govmdpi.comresearchgate.net Research using GT1-7 cells has indicated that RFRP-3 can suppress the release of GnRH and inhibit the expression of c-Fos mRNA induced by vasoactive intestinal polypeptide (VIP) via the AC/cAMP/PKA pathway. nih.govresearchgate.net While these cell lines are useful, it's important to note that they may not fully replicate the complexity of in vivo neuronal networks. researchgate.net

Animal Models in RFRP-3 Research (e.g., Rodents, Hamsters, Sheep, Yak)

Animal models are essential for investigating the systemic effects of RFRP-3 and its role in regulating complex physiological processes such as reproduction, stress, and metabolism. A variety of mammalian species have been utilized, including rodents (mice and rats), hamsters (Syrian and Siberian), sheep, and yak. oup.comnih.govresearchgate.netnih.govmdpi.comresearchgate.netoup.commdpi.comfrontiersin.orgspandidos-publications.comnih.govbioscientifica.commdpi.comnih.govresearchgate.netresearchgate.net

Studies in rodents have provided significant insights into the role of RFRP-3 in regulating LH and FSH secretion. RFRP-3 has been shown to have both inhibitory and, in some contexts, stimulatory effects on gonadotropin secretion, with outcomes varying depending on factors such as sex, hormonal status, and the specific experimental paradigm. oup.comoup.commdpi.comescholarship.orgphysiology.orgfrontiersin.org For example, central administration of RFRP-3 can stimulate LH secretion in male mice and hamsters, while inhibiting it in female mice under certain hormonal conditions. oup.commdpi.comescholarship.orgfrontiersin.org In rats, RFRP-3 can inhibit both LH and FSH secretion. spandidos-publications.comphysiology.orgfrontiersin.org

Hamsters, particularly Syrian and Siberian hamsters, are valuable models for studying the role of RFRP-3 in seasonal reproduction due to their robust photoperiodic responses. nih.govescholarship.orgfrontiersin.orgcore.ac.uk RFRP-3 expression and its effects on the reproductive axis are influenced by photoperiod in these species. escholarship.orgfrontiersin.orgcore.ac.uk

Sheep have also been used to study RFRP-3, with research indicating its involvement in the seasonal control of reproduction and its inhibitory effects on gonadotropin secretion, potentially acting directly on the pituitary. nih.govfrontiersin.orgmdpi.comescholarship.orgphysiology.org

Research in yak has explored the influence of RFRP-3 on ovarian function, including apoptosis and steroidogenesis of cumulus cells and oocyte developmental competence. mdpi.comresearchgate.net

Genetic manipulation models, such as RFRP or RFRP receptor knockout mice, are powerful tools for assessing the necessity of endogenous RFRP-3 signaling for specific physiological processes. Studies utilizing GPR147 (the primary RFRP-3 receptor) knockout mice have demonstrated that these animals are unresponsive to exogenous RFRP-3 administration. frontiersin.orgnih.gov However, surprisingly, GPR147 knockout females have shown normal timing of vaginal opening, suggesting that endogenous RFRP-3 acting via GPR147 may not be essential for pubertal timing, at least in mice. frontiersin.orgmdpi.com Studies in mice deficient in BCL2-associated X protein (BAX) have also provided insights into the developmental regulation of RFRP neurons, suggesting that BAX-mediated apoptosis moderately affects the number of RFRP cells. nih.govnih.gov While genetic knockout models are informative, potential developmental compensation can sometimes mask the true physiological role of the targeted gene. mdpi.com

Stereotaxic microinjection techniques, particularly intracerebroventricular (ICV) administration, are widely used to deliver RFRP-3 or other pharmacological agents directly into the brain, allowing researchers to investigate the central effects of these compounds. oup.comresearchgate.netoup.comspandidos-publications.comnih.govbioscientifica.comnih.govresearchgate.netphysiology.orgescholarship.orgconicet.gov.arnih.govphysiology.org ICV administration of RFRP-3 has been employed in numerous studies across various species to assess its impact on hormone secretion, neuronal activity, and behavior. oup.comoup.comspandidos-publications.combioscientifica.comnih.govresearchgate.netphysiology.orgconicet.gov.arnih.govphysiology.org For instance, ICV RFRP-3 administration has been shown to influence LH secretion in mice, rats, and hamsters, with effects varying based on sex and hormonal status. oup.comoup.combioscientifica.comnih.govphysiology.orgfrontiersin.org This technique allows for targeted delivery to the central nervous system, bypassing potential peripheral effects and providing insights into the central regulatory roles of RFRP-3. bioscientifica.comfrontiersin.org Stereotaxic microinjections can also be used for targeted delivery of viral vectors for genetic manipulations, such as delivering shRNA to knock down RFRP-3 expression in specific brain regions like the dorsal medial hypothalamus. escholarship.org

Genetic Manipulation Models (e.g., RFRP Knockout Mice)

Advanced Neuroimaging and Electrophysiological Techniques in RFRP-3 Studies

Advanced techniques such as electrophysiology and neuroanatomical approaches have been crucial in understanding the function and localization of RFRP-3 neurons and their interactions within the nervous system. Electrophysiology allows for the examination of the electrical excitability and firing patterns of neurons in response to RFRP-3. Neuroanatomical studies, often involving immunohistochemistry and in situ hybridization, provide insights into the distribution of RFRP-3 peptide and its encoding mRNA, as well as the location of its receptors and neuronal connections.

Electrophysiological studies have demonstrated that RFRP-3 can exert rapid and repeatable inhibitory effects on the firing rate of a significant proportion of gonadotropin-releasing hormone (GnRH) neurons. oup.com For instance, in studies using GnRH-green fluorescent protein-tagged mouse models, RFRP-3 was found to inhibit the firing rate of 41% of tested GnRH neurons. oup.com This inhibitory effect appears to be a direct action on GnRH neurons, potentially involving the activation of a potassium current, and persists even in the absence of fast synaptic transmission. nih.gov Interestingly, RFRP-3 has also been shown to prevent or reverse the activation of GnRH neurons induced by kisspeptin, suggesting complex intracellular interactions between these neuropeptides. nih.gov

While RFRP-3 primarily exhibits inhibitory effects on GnRH neurons in most rodent species, some studies using electrophysiology have detected stimulatory effects in a small proportion of these neurons. oup.com The RFRP-3 receptor, GPR147, which is expressed on subpopulations of both GnRH and kisspeptin neurons, couples with both Gαi3 and Gαs proteins, suggesting its potential to mediate both inhibitory and stimulatory downstream cellular effects. oup.com

Neuroanatomical investigations using techniques like immunohistochemistry and in situ hybridization have localized RFRP-3-producing neurons primarily within and immediately adjacent to the hypothalamic dorsal-medial nucleus (DMN) in rodents and most mammals. frontiersin.orgescholarship.org RFRP-3 immunoreactive fibers project widely within the hypothalamus, and studies have shown that RFRP-3 neural fibers appose GnRH neurons, providing anatomical support for a direct regulatory role. frontiersin.org The high-affinity receptor for RFRP-3, Gpr147, is expressed in some GnRH neurons, further supporting a direct action. frontiersin.org In addition to GnRH neurons, RFRP-3 signaling may also modulate the activity of other neuronal populations that express the Gpr147 receptor, such as arcuate kisspeptin neurons. frontiersin.org Double-label immunohistochemistry has been used to assess potential RFRP-3 fiber contacts on kisspeptin neurons, revealing appositions on a moderate proportion of arcuate kisspeptin cells in female mice. escholarship.org

Electrophysiological analysis has also revealed dynamic changes in RFRP-3 neuron activity related to reproductive state and circadian rhythms. For example, RFRP-3 neurons display an increased firing rate in proestrus compared to diestrus in female mice. nih.gov They also show more regular firing activity during the day-to-night transition compared to midday. nih.gov These findings suggest that RFRP-3 neurons integrate both daily and estrogenic signals, which may contribute to the proper timing of the preovulatory LH surge. nih.gov

Molecular Biology Techniques for RFRP-3 Analysis (e.g., RT-qPCR, Immunohistochemistry, ELISA, Western Blotting)

Molecular biology techniques are indispensable for studying the expression levels of the Rfrp gene, the synthesis and localization of the RFRP-3 peptide, and the quantification of hormones and proteins influenced by RFRP-3 signaling.

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction)

RT-qPCR is widely used to quantify the mRNA levels of the Rfrp gene, providing insights into the transcriptional regulation of RFRP-3 synthesis. Studies have used RT-qPCR on hypothalamic dissections or micropunches to examine postnatal developmental changes in neural Rfrp mRNA in rodents. frontiersin.org Substantial increases in Rfrp mRNA have been observed between neonatal/juvenile and peripubertal rats in both sexes. frontiersin.org However, findings regarding changes in Rfrp expression after puberty have varied between studies and sexes. frontiersin.org RT-qPCR has also been used to assess Rfrp mRNA levels in different tissues, such as the hypothalamus and testes, revealing significantly higher expression in the hypothalamus compared to testicular tissue in adult male rats. amazonaws.com In studies investigating the effects of RFRP-3 on target tissues, RT-qPCR has been employed to measure the mRNA expression levels of RFRP-3 receptor (GPR147) and downstream signaling molecules like insulin (B600854) receptor and GLUT4 in tissues such as the liver, skeletal muscle, and white adipose tissue. nih.gov It has also been used to examine the expression of genes related to apoptosis and autophagy, such as LC3-II, in cell lines treated with RFRP-3. spandidos-publications.com

Immunohistochemistry (IHC)

Immunohistochemistry is a key technique for visualizing the localization and distribution of the RFRP-3 peptide within tissues. This method utilizes antibodies that specifically bind to RFRP-3, allowing researchers to identify the cell bodies and fibers of RFRP-3-producing neurons. IHC has confirmed the presence of RFRP-3 secreting neurons in the hypothalamus, primarily clustered in the dorsomedial hypothalamic nucleus (DMH), with scattered cell bodies also identified in regions surrounding the ventromedial hypothalamus (VMH) and the third ventricle. amazonaws.com IHC studies have also investigated the presence of RFRP-3 and its receptors in peripheral tissues, such as the ovary and testis. amazonaws.comnih.gov For instance, IHC has shown that RFRP-3 and GPR147 are abundantly distributed in oocytes, granulosa cells, and theca cells of various stages of ovarian follicles, suggesting a potential role in follicular development and oocyte growth. nih.gov In the testis, RFRP-3 has been detected in Leydig cells, Sertoli cells, and germ cells. amazonaws.com Double immunofluorescence combined with confocal microscopy has been used to demonstrate the co-expression of RFRP-3 and kisspeptin in nerve cells within the hypothalamus. nih.gov

ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a common technique used to quantify the levels of hormones and other proteins in biological samples, such as serum or cell culture media. In RFRP-3 research, ELISA is frequently used to measure the concentrations of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH), as well as gonadotropin-releasing hormone (GnRH), which are known to be regulated by RFRP-3. nih.govcambridge.org Studies investigating the effects of RFRP-3 on reproductive function often involve measuring serum LH and FSH levels after RFRP-3 administration. nih.govcambridge.orgoup.com ELISA has also been used to assess steroid hormone levels, such as testosterone (B1683101) and progesterone (B1679170), in studies examining the impact of RFRP-3 on gonadal steroidogenesis. mdpi.compnas.org Furthermore, ELISA can be used to evaluate the levels of other factors, such as inflammatory cytokines, that may be influenced by RFRP-3. nih.gov

Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a sample. This method is valuable for analyzing the expression levels of RFRP-3, its receptor GPR147, and various downstream signaling proteins. Western blot analysis has been used to examine the protein expression levels of GPR147 and RFRP-3 in different tissues, including the pancreas, liver, skeletal muscle, white adipose tissue, and hypothalamus. nih.govfrontiersin.org It has also been applied to assess the expression of proteins involved in cellular processes such as apoptosis (e.g., Bcl-2, Bax, caspase 3, PARP) and autophagy (e.g., LC3-II, p62) in response to RFRP-3 treatment. spandidos-publications.combioscientifica.com Western blotting is also used to evaluate the protein levels of key players in reproductive axis regulation, such as kisspeptin, GnRH receptor (GNRHR), and LH receptor (LHR), in tissues like the hypothalamus and testis following RFRP-3 manipulation. nih.govbioscientifica.com Densitometric analysis of Western blots allows for the quantitative comparison of protein expression levels across different experimental conditions. bioscientifica.com For example, densitometric analysis has shown dose-dependent declines in the expression of GNRHR and LHR proteins in the testis of RFRP-3-treated mice. bioscientifica.com

These molecular biology techniques, in conjunction with neuroimaging and electrophysiological approaches, provide a comprehensive toolkit for researchers to investigate the multifaceted roles of RFRP-3 in various physiological processes.

Emerging Research Directions and Future Perspectives in Rfrp 3 Biology

Interplay of RFRP-3 with Environmental Cues and Allostatic Load on Physiological Systems

RFRP-3 neurons are recognized as significant integrators of environmental and physiological signals within the neuroendocrine reproductive axis nih.gov. These neurons release RFRP-3, which appears to function as a "gate" or "brake" on reproductive function when incoming signals suggest unfavorable conditions nih.gov. Reproductive suppression, mediated in part by RFRP-3, is considered a physiologically adaptive response to certain ecological, environmental, and temporal circumstances, enabling individuals to cope with unfavorable reproductive conditions and enhance survival nih.gov. This allostatic suppression of fertility culminates in reduced secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, subsequently suppressing gonadotropin release from the pituitary and impairing gonadal function nih.gov.

Research indicates that RFRP-3 plays a role in mediating the lasting negative consequences of stress on female reproductive function elifesciences.org. A transient increase in RFRP-3 levels has been shown to underlie a range of reproductive dysfunctions potentially initiated by stress elifesciences.org. Studies in female rats exposed to chronic stress revealed persistent increases in the expression of both RFRP-3 and its receptor, particularly during proestrus, coinciding with the cyclical onset of sexual receptivity elifesciences.org. This suggests that RFRP-3 may provide a mechanistic basis for the long-lasting suppression of reproductive behavior following stress exposure elifesciences.org. Furthermore, elevated RFRP-3 expression has been linked to suppressed sexual maturation in non-dominant naked mole rats, and RFRP-3 administration was sufficient to maintain this suppressed maturation even after the removal of dominance cues nih.gov. This highlights a critical role for RFRP-3 in the allostatic regulation of reproduction in the context of psychosocial stress nih.gov.

The RFRP-3 system may also be involved in the response to immune challenges. In female rats, a septic dose of LPS increased both hypothalamic Rfrp and Npffr1 mRNA levels, which were negatively correlated with Gnrh mRNA and serum LH levels nih.gov.

Beyond reproduction, RFRP-3 is also implicated in energy metabolism. Chronic central administration of RFRP-3 in male mice increased cumulative food intake and body mass, including the masses of brown adipose tissue (BAT) and the liver mdpi.com. RFRP-3 also decreased oxygen consumption, carbon dioxide production, energy expenditure, and core body temperature during the dark phase mdpi.com. These findings suggest that increased food intake and decreased energy expenditure contribute to body mass gain following RFRP-3 administration mdpi.com. This indicates that RFRP-3 regulates not only reproductive function but also energy metabolism mdpi.com. The integration of energy balance and reproductive function appears to be a key role for RFRP-3 frontiersin.org.

Environmental cues, such as light intensity and duration, are crucial for synchronizing reproductive activity with seasonal and daily rhythms frontiersin.org. RFRP-3 and kisspeptin (B8261505) have emerged as critical hypothalamic neuropeptides for integrating these environmental cues within the reproductive axis frontiersin.org. RFRP-3 neurons display both daily and seasonal variations in numerous species, supporting a role in the integration of geophysical cues nih.gov.

Elucidation of Complex Regulatory Networks Involving RFRP-3 and Other Neurotransmitters

RFRP-3 is a key component in the complex neuroendocrine networks that control reproduction. Within the hypothalamic-pituitary-gonadal (HPG) axis, GnRH neurons are a major hierarchical component, receiving regulatory inputs from various signals, including hormones, neuropeptides, and neurotransmitters scielo.brscielo.br. RFRP-3 is considered a negative regulator of pituitary gonadotropin synthesis and release, primarily acting via GnRH neurons scielo.brscielo.br. RFRP-3 cell fibers form close contacts with GnRH cells, and a subset of GnRH cells express the RFRP-3 receptor GPR147, indicating direct actions on the GnRH system frontiersin.orgfrontiersin.org. RFRP-3 has been shown to inhibit the activity of GnRH neurons in vitro frontiersin.org.

RFRP-3 also interacts with other neuropeptide systems that regulate GnRH. For example, RFRP-3 may modulate the activity of arcuate kisspeptin neurons, which also express the GPR147 receptor frontiersin.org. While some studies suggest RFRP-3 may regulate Kiss1ARC neurons, direct interaction between Kiss1 and RFRP-3 neurons is considered unlikely bioscientifica.com. RFRP-3 has been demonstrated to inhibit Kisspeptin-activated GnRH firing rate in vitro scielo.brscielo.br.

RFRP-3 neurons have been reported to interact with POMC/CART and AgRP/NPY neurons, although critical experimental evidence on their role in mediating metabolic control of RFRP-3 by metabolic hormones is limited bioscientifica.com. However, recent studies suggest that POMC/NPY neurons, as downstream targets of RFRP-3, play a significant role in food intake and energy homeostasis bioscientifica.com. Additionally, RFRP-3 neurons express the orexin (B13118510) receptor (OXR) bioscientifica.com.

The interaction between RFRP-3 and other neurotransmitters and neuropeptides is crucial for the central control of reproduction. RFRP-3 is among several neuropeptides, including endogenous opioid peptides (EOP), neuropeptide Y (NPY), and Galanin (GAL), that may play an inhibitory role in regulating porcine reproductive nerves and can directly or indirectly regulate GnRH neurons scielo.brscielo.br. Conversely, other neuropeptides like Kisspeptin, neurokinin B (NKB), neuromedin B (NMB), neuromedin S (NMS), α-melanocyte-stimulating hormone (α-MSH), and Phoenixin (PNX) show potential for stimulating GnRH neurons scielo.brscielo.br. The interplay between these inhibitory and stimulatory signals, with RFRP-3 acting as a key inhibitory component, forms a complex regulatory network controlling reproductive function.

Further research is needed to fully delineate the intricate connections and functional consequences of RFRP-3 interactions with various neurotransmitters and neuropeptides within the hypothalamic circuitry and other brain regions.

Translational Research Implications for Reproductive and Metabolic Health Beyond Clinical Trials

The research into RFRP-3 has significant translational implications for understanding and potentially treating disorders of reproductive and metabolic health. The identification of RFRP-3 as a key mediator of stress-induced infertility provides a novel molecular target for clinical study in human reproductive health elifesciences.org. The persistent suppression of reproduction well after the removal of a stressor, potentially initiated by a stress-induced spike in RFRP-3, suggests that targeting RFRP-3 signaling could offer therapeutic avenues for stress-related reproductive dysfunctions elifesciences.org.

Given its role in integrating energy balance and reproductive function, RFRP-3 is a promising area of research for conditions where these two systems are dysregulated. Adverse metabolic conditions are often associated with impaired reproductive capacity, and RFRP-3's involvement in both appetite regulation and reproductive inhibition positions it as a potential link between these processes frontiersin.org. Studies showing that RFRP-3 administration can influence food intake, body mass, and glucose homeostasis in animal models highlight its potential relevance to metabolic disorders frontiersin.orgmdpi.com. While direct clinical trials focusing on RFRP-3 as a therapeutic target are in early stages or not yet widely reported, the foundational research in animal models provides a strong rationale for future translational efforts.

Understanding the complex regulatory networks involving RFRP-3 and other neuropeptides could lead to the development of targeted therapies for a range of neuroendocrine disorders. For instance, modulating RFRP-3 activity or its interaction with other key players like Kisspeptin or NPY could offer novel approaches for treating infertility, metabolic syndrome, or conditions where both reproductive and metabolic functions are compromised. The species- and sex-dependent effects of RFRP-3 observed in research emphasize the need for careful consideration in translating findings to human physiology frontiersin.orgfrontiersin.orgnih.gov.

Q & A

Q. How can conflicting results about this compound’s role in stress response be resolved?

- Methodological Answer : Conduct sensitivity analyses to test if outcomes persist under varying assumptions (e.g., alternate normalization methods). Use triangulation by combining qualitative (e.g., behavioral assays) and quantitative (e.g., hormone quantification) data. Reference systematic reviews to contextualize findings within broader evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.